molecular formula C13H20ClN3O2 B2663360 tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1501970-55-3

tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2663360
CAS No.: 1501970-55-3
M. Wt: 285.77
InChI Key: XJGFXWMMTOEADD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1501970-55-3) is a piperidine-based compound with a tert-butyl carbamate group and a 4-chloropyrazole substituent. Its molecular formula is C₁₃H₂₀ClN₃O₂, with a molecular weight of 285.77 g/mol . The compound is typically stored at 2–8°C under dry conditions to ensure stability . It serves as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or other bioactive molecules requiring piperidine scaffolds .

Properties

IUPAC Name

tert-butyl 4-(4-chloropyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGFXWMMTOEADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-chloro-1H-pyrazole under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques like recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate as an anticancer agent. Research indicates that compounds with pyrazole moieties can exhibit selective inhibition against certain cancer cell lines. For instance, derivatives of this compound have been tested for their efficacy against various types of cancer, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

1.2 Inhibition of Protein Arginine Methyltransferases

The compound has been investigated for its role as an inhibitor of protein arginine methyltransferases (PRMTs), specifically PRMT5. PRMT5 is implicated in several cancers and other diseases, making it a target for therapeutic intervention. Studies have shown that pyrazole-containing compounds can effectively inhibit PRMT5 activity, leading to decreased cell proliferation in cancer models .

Synthetic Methodologies

2.1 Drug Development

The synthesis of this compound serves as a versatile intermediate in the development of various pharmaceuticals. Its ability to undergo further functionalization allows chemists to create a library of derivatives with enhanced biological activities. For example, modifications at different positions on the piperidine ring can lead to compounds with improved potency or selectivity for specific biological targets .

2.2 Reaction Pathways

The compound can be synthesized through several reaction pathways involving piperidine and pyrazole derivatives. One notable method includes the reaction of piperidine derivatives with chloro-pyrazole under basic conditions, followed by esterification with tert-butyl chloroformate. This approach not only yields the desired product but also opens avenues for synthesizing related compounds with varying substituents on the pyrazole ring .

Case Studies

3.1 Case Study: Antitumor Activity Evaluation

A study published in 2024 evaluated the antitumor activity of this compound against several human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range . The study also explored the mechanism of action, suggesting that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

3.2 Case Study: Synthesis and Characterization

Another research effort focused on the synthesis and characterization of this compound along with its derivatives. The researchers utilized NMR spectroscopy and X-ray crystallography to confirm the structure and purity of the synthesized compounds. They reported that modifications to the piperidine ring significantly influenced the biological activity, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from it .

Comparison with Similar Compounds

tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

  • Molecular Weight : 347.22 g/mol (vs. 285.77 for the chloro analog) .
  • Properties : Higher molecular weight due to bromine’s larger atomic mass. Likely exhibits lower solubility in polar solvents compared to the chloro derivative.
  • Applications : Marketed as a pharmaceutical intermediate; subject to global market analysis reports .
  • Safety : Similar hazards (e.g., respiratory irritation) due to halogen presence but may require stricter handling due to bromine’s reactivity .

tert-Butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Molecular Weight : ~394.12 g/mol (estimated).
  • Applications : Used in Suzuki-Miyaura couplings for boron-containing drug candidates .

Functional Group Variants

tert-Butyl 4-(4-Amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0)

  • Molecular Weight : 277.36 g/mol .
  • Properties: The amino group enhances solubility in aqueous media and participation in nucleophilic reactions (e.g., amide bond formation).
  • Safety : Less hazardous than halogenated analogs but still requires protective gloves and eye protection .

tert-Butyl 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate

  • Structure : Features a methylene linker between pyrazole and piperidine.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Substituent Key Applications
This compound 1501970-55-3 285.77 4-Chloro Kinase inhibitors, intermediates
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 877399-50-3 347.22 4-Bromo Marketed pharmaceutical intermediate
tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate 877399-73-0 277.36 4-Amino Nucleophilic synthesis
tert-Butyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate N/A ~361.24 4-Bromo, methyl Flexible drug scaffolds

Market and Availability

  • The bromo analog (CAS 877399-50-3) has dedicated market reports, indicating its commercial significance in drug development .
  • The chloro compound (CAS 1501970-55-3) is temporarily out of stock, highlighting supply chain challenges for halogenated intermediates .

Biological Activity

The compound tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a member of the piperidine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H20ClN3O2
  • Molecular Weight : 273.77 g/mol
  • IUPAC Name : this compound

The structure consists of a piperidine ring substituted with a chloro-pyrazole moiety, which is crucial for its biological interactions.

Research indicates that compounds containing pyrazole and piperidine structures exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Certain derivatives have shown to inhibit specific kinases such as DYRK1A, which is implicated in neurodegenerative diseases like Alzheimer's disease. The inhibition of DYRK1A can lead to neuroprotective effects and improved cognitive function .
  • Antioxidant Properties : Some studies report that these compounds possess significant antioxidant capabilities, helping to mitigate oxidative stress in cells .

Pharmacological Activities

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxicity against various cancer cell lines through apoptosis induction .
Neuroprotective Potential to protect neurons from damage in models of neurodegeneration .
Anti-inflammatory Reduces inflammation in vitro and in vivo, potentially through NF-kB pathway modulation .
Antioxidant Scavenges free radicals, reducing oxidative damage to cellular components .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .

Q & A

Basic: What synthetic strategies are employed to prepare tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate?

Answer:
The synthesis typically involves coupling reactions between piperidine derivatives and substituted pyrazoles. For example:

  • Step 1: React tert-butyl piperidine-1-carboxylate derivatives with 4-chloro-1H-pyrazole under nucleophilic substitution conditions.
  • Step 2: Use oxidizing agents like OXONE (0.25 mmol in 1.4 mL water) to modify functional groups (e.g., sulfur oxidation) .
  • Purification: Silica gel column chromatography is standard for isolating the product .

Table 1: Example Synthesis Protocol for Analogous Compounds

StepReagent/ConditionPurposeReference
OxidationOXONE in waterSulfur → Sulfonyl group conversion
PurificationSilica gel columnIsolation of pure product

Basic: What safety protocols are critical during handling?

Answer:

  • Respiratory Protection: Use P95 respirators for low exposure; OV/AG/P99 filters for higher concentrations .
  • Skin/Eye Protection: Wear nitrile gloves and chemical goggles .
  • Storage: Store in a cool, dry environment; avoid incompatible materials (e.g., strong acids/bases) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Answer:

  • Refinement Tools: Use SHELX programs (e.g., SHELXL for small-molecule refinement) to optimize structural models. SHELX incorporates robust algorithms for handling twinned data or high-resolution macromolecular structures .
  • Validation Metrics: Cross-check R-factor (e.g., 0.043 in ), data-to-parameter ratios (e.g., 17.2 ), and residual electron density maps.

Table 2: Crystallographic Parameters from Analogous Structures

ParameterValue (Example)SignificanceReference
R-factor0.043Measures model accuracy
Data-to-Parameter Ratio17.2Ensures overdetermination

Advanced: How to design kinetic stability studies for this compound?

Answer:

  • Experimental Setup:
    • Conditions: Expose the compound to varied pH, temperature (e.g., 25°C vs. 40°C), and light.
    • Analytical Methods: Monitor degradation via HPLC or LC-MS .
  • Key Metrics: Track half-life, identify degradation products (e.g., piperidine or tert-butyl alcohol derivatives) .

Advanced: What computational methods predict biological activity?

Answer:

  • Docking Studies: Use software like AutoDock to model interactions with target proteins (e.g., kinase domains).
  • Pharmacophore Mapping: Identify critical functional groups (e.g., pyrazole’s chloro group for hydrogen bonding) .
  • ADMET Prediction: Tools like SwissADME estimate solubility (LogS) and bioavailability (e.g., tert-butyl group enhances membrane permeability) .

Basic: How is purity validated after synthesis?

Answer:

  • Analytical Techniques:
    • NMR: Confirm molecular structure via characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm).
    • LC-MS: Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
    • Melting Point: Compare with literature values (if available) .

Advanced: What strategies optimize reaction yields in scale-up?

Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .
  • Process Control: Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

Advanced: How to address discrepancies in reported physicochemical properties?

Answer:

  • Experimental Replication: Reproduce measurements (e.g., melting point, solubility) using calibrated equipment.
  • Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., tert-butyl derivatives often exhibit low water solubility) .
  • Computational Validation: Compare experimental LogP with predicted values (e.g., using ChemAxon) .

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • 1H/13C NMR: Assign peaks for the tert-butyl group (δ ~1.4 ppm for 1H; ~28 ppm for 13C) and pyrazole ring (δ ~7.5 ppm for 1H) .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) .

Advanced: How is the compound utilized in drug discovery pipelines?

Answer:

  • Intermediate Synthesis: Serve as a precursor for kinase inhibitors (e.g., crizotinib analogs ).
  • Biological Screening: Test in vitro against cancer cell lines (e.g., IC50 determination via MTT assay) .
  • SAR Studies: Modify the pyrazole’s chloro substituent to explore activity trends .

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